Cas no 2171971-69-8 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-2,2-difluoropropanoic acid)
2171971-69-8 structure
Product Name:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-2,2-difluoropropanoic acid
CAS-nummer:2171971-69-8
MF:C24H26F2N2O5
MW:460.470453739166
CID:6524358
PubChem ID:165959868
Update Time:2025-06-09
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-2,2-difluoropropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-2,2-difluoropropanoic acid
- 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid
- 2171971-69-8
- EN300-1515646
-
- Inchi: 1S/C24H26F2N2O5/c1-2-7-15(21(29)28-14-24(25,26)22(30)31)12-27-23(32)33-13-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20H,2,7,12-14H2,1H3,(H,27,32)(H,28,29)(H,30,31)
- InChI-sleutel: RJFRKKIWGUMMNC-UHFFFAOYSA-N
- LACHT: FC(C(=O)O)(CNC(C(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)CCC)=O)F
Berekende eigenschappen
- Exacte massa: 460.18097826g/mol
- Monoisotopische massa: 460.18097826g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 11
- Complexiteit: 682
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 105Ų
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-2,2-difluoropropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1515646-0.05g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1515646-0.1g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1515646-0.25g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1515646-0.5g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1515646-1.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1515646-2.5g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1515646-5.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1515646-10.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1515646-50mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1515646-100mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}-2,2-difluoropropanoic acid |
2171971-69-8 | 100mg |
$2963.0 | 2023-09-27 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-2,2-difluoropropanoic acid Gerelateerde literatuur
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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